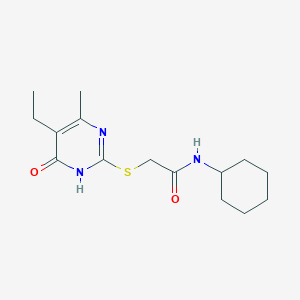

N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

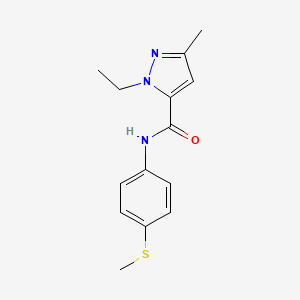

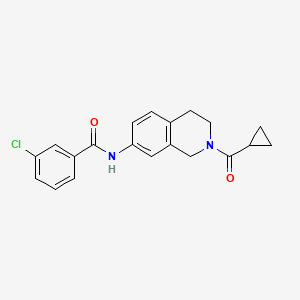

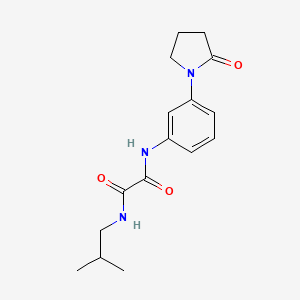

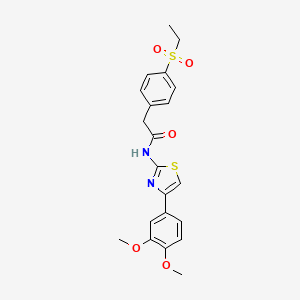

The compound N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a derivative of dihydropyrimidine-2-thione. The structure suggests that it is a product of a multi-component reaction involving a pyrimidine derivative. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be used to infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of dihydropyrimidine derivatives, such as the one described, typically involves a multi-component condensation reaction. Paper discusses the use of N,O-bis(trimethylsilyl)acetamide (BSA) and dicyclohexyl carbodimide (DCC) as catalysts for the synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones under solvent-free conditions. This suggests that a similar solvent-free method could potentially be applied to synthesize N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, using appropriate starting materials and catalysts to introduce the cyclohexyl and acetamide groups.

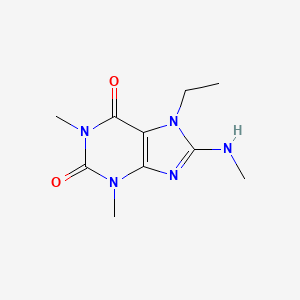

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide would likely be characterized by the presence of a dihydropyrimidine ring, substituted with ethyl and methyl groups, and a thioacetamide moiety. The cyclohexyl group would be expected to add steric bulk to the molecule, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

While the papers provided do not directly address the chemical reactions of the compound , the synthesis paper implies that dihydropyrimidine derivatives can be synthesized through condensation reactions and may undergo further transformations depending on the functional groups present. The thioacetamide group in the compound could be reactive towards nucleophiles, and the dihydropyrimidine core could participate in further ring modifications or substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide would be influenced by its molecular structure. The presence of a dihydropyrimidine ring suggests potential for hydrogen bonding, which could affect solubility and melting point. The steric bulk of the cyclohexyl group might influence the compound's crystallinity and solubility in organic solvents. The compound's reactivity could be affected by the presence of the thioacetamide group, which could make it a candidate for further chemical transformations.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Material Science Applications

Synthesis of Substituted Heterocycles

This compound is used in the synthesis of diverse substituted heterocycles, such as 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones, showcasing its versatility in generating novel organic materials with potential electronic and photonic applications (Dyachenko, Dyachenko, & Chernega, 2004).

Catalysis

It serves as a catalyst in solvent-free synthesis, facilitating the production of 3,4-dihydropyrimidine-2-(1H)-ones/thiones, which are crucial in the pharmaceutical industry for creating drugs with enhanced efficacy and lower side effects (Murthy, Rajack, & Yuvaraj, 2016).

Pharmacological Applications

Antimicrobial and Antiviral Agents

New pyrimidinone and oxazinone derivatives, synthesized using this compound, show significant antimicrobial activities, offering a pathway to new treatments for bacterial and fungal infections (Hossan et al., 2012).

Antitumor Agents

The compound's derivatives have been explored for antitumor activities, with certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives showing promising results against various cancer cell lines, suggesting potential for cancer therapy development (Albratty, El-Sharkawy, & Alam, 2017).

Eigenschaften

IUPAC Name |

N-cyclohexyl-2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-3-12-10(2)16-15(18-14(12)20)21-9-13(19)17-11-7-5-4-6-8-11/h11H,3-9H2,1-2H3,(H,17,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVOKNDZBJKXNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(NC1=O)SCC(=O)NC2CCCCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-Chlorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2499475.png)

![2-Pyrazin-2-yl-5-(3,3,3-trifluoropropylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2499477.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide](/img/structure/B2499480.png)

![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2499483.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2499486.png)

![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2499488.png)